

An In-depth Technical Guide to N,N,5-Trimethylisoxazol-3-amine

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Compound of Interest

Compound Name: *N,N,5-Trimethylisoxazol-3-amine*

Cat. No.: *B1408516*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the current understanding of **N,N,5-Trimethylisoxazol-3-amine**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical Properties

N,N,5-Trimethylisoxazol-3-amine, with the CAS number 60148-37-0, is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. While extensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties can be summarized and predicted based on its structure.

Table 1: Summary of Chemical Properties for **N,N,5-Trimethylisoxazol-3-amine**

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ N ₂ O	PubChem[1]
Molecular Weight	126.16 g/mol	PubChem[1]
CAS Number	60148-37-0	BLD Pharm[2]
IUPAC Name	N,N,5-trimethylisoxazol-3-amine	PubChem[1]
Structure	Inferred from name	
Predicted Boiling Point	Not available	
Predicted Melting Point	Not available	
Predicted Solubility	Not available	

Synthesis of N,N,5-Trimethylisoxazol-3-amine: A Proposed Experimental Protocol

Currently, a specific, detailed experimental protocol for the synthesis of **N,N,5-Trimethylisoxazol-3-amine** is not readily available in peer-reviewed literature. However, a plausible and efficient synthesis can be devised based on established methods for the synthesis of the precursor, 3-amino-5-methylisoxazole, and subsequent N-alkylation of the primary amine.

The proposed synthesis involves a two-step process:

- Synthesis of 3-Amino-5-methylisoxazole: This precursor is a known compound and several synthetic routes have been reported. A common method involves the cyclization of a suitable precursor with hydroxylamine.[3][4]
- N,N-Dimethylation of 3-Amino-5-methylisoxazole: The resulting primary amine can then be dimethylated to yield the target tertiary amine, **N,N,5-Trimethylisoxazol-3-amine**.

Below is a detailed, hypothetical experimental protocol for this synthesis.

Step 1: Synthesis of 3-Amino-5-methylisoxazole

This protocol is adapted from known procedures for the synthesis of 3-amino-5-alkylisoxazoles. [5]

Materials:

- Ethyl acetoacetate
- Acetonitrile
- Sodium hydride (NaH) or another suitable base
- Hydroxylamine hydrochloride
- Potassium carbonate
- Toluene
- Anhydrous ferric chloride
- Concentrated hydrochloric acid
- 30% Sodium hydroxide solution
- Anhydrous sodium sulfate
- Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

- **Formation of Acetoacetonitrile:** In a flame-dried round-bottom flask under a nitrogen atmosphere, a solution of ethyl acetoacetate and acetonitrile in an appropriate solvent (e.g., tetrahydrofuran) is treated with a strong base such as sodium hydride at a low temperature. The reaction is allowed to warm to room temperature and stirred until completion.
- **Cyclization with Hydroxylamine:** The resulting acetoacetonitrile is then reacted with hydroxylamine hydrochloride in the presence of a base like potassium carbonate in an aqueous solution. The mixture is heated to facilitate the cyclization reaction.

- **Work-up and Isolation:** After cooling, the reaction mixture is extracted with an organic solvent. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-amino-5-methylisoxazole.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to obtain pure 3-amino-5-methylisoxazole.

Step 2: N,N-Dimethylation of 3-Amino-5-methylisoxazole

This step will utilize a standard reductive amination procedure.

Materials:

- 3-Amino-5-methylisoxazole (from Step 1)
- Formaldehyde (37% aqueous solution)
- Sodium borohydride (NaBH_4) or sodium triacetoxyborohydride (STAB)
- Methanol or other suitable solvent
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Appropriate solvents for extraction (e.g., dichloromethane)

Procedure:

- **Reaction Setup:** In a round-bottom flask, 3-amino-5-methylisoxazole is dissolved in methanol.
- **Formation of the Imine:** To this solution, an excess of aqueous formaldehyde is added, and the mixture is stirred at room temperature.
- **Reduction:** After a suitable time for imine formation, the reducing agent (e.g., sodium borohydride) is added portion-wise at 0 °C. The reaction is then allowed to warm to room

temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

- Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.
- Isolation and Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude **N,N,5-trimethylisoxazol-3-amine**. The product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for **N,N,5-Trimethylisoxazol-3-amine** are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **N,N,5-Trimethylisoxazol-3-amine**

Technique	Expected Features
^1H NMR	- A singlet corresponding to the methyl group on the isoxazole ring (C5-CH ₃). - A singlet for the two equivalent methyl groups on the amine nitrogen (N(CH ₃) ₂). - A singlet for the proton on the isoxazole ring (C4-H).
^{13}C NMR	- A signal for the methyl carbon on the isoxazole ring. - A signal for the carbons of the N-methyl groups. - Signals for the quaternary carbons and the CH carbon of the isoxazole ring.
FT-IR	- C-H stretching vibrations for the methyl groups. - C=N and C=C stretching vibrations characteristic of the isoxazole ring. - C-N stretching vibrations for the tertiary amine. - Absence of N-H stretching bands, confirming the tertiary nature of the amine. [6] [7]
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight of C ₆ H ₁₀ N ₂ O. - Fragmentation patterns characteristic of isoxazoles and tertiary amines.

Biological Activity and Signaling Pathways

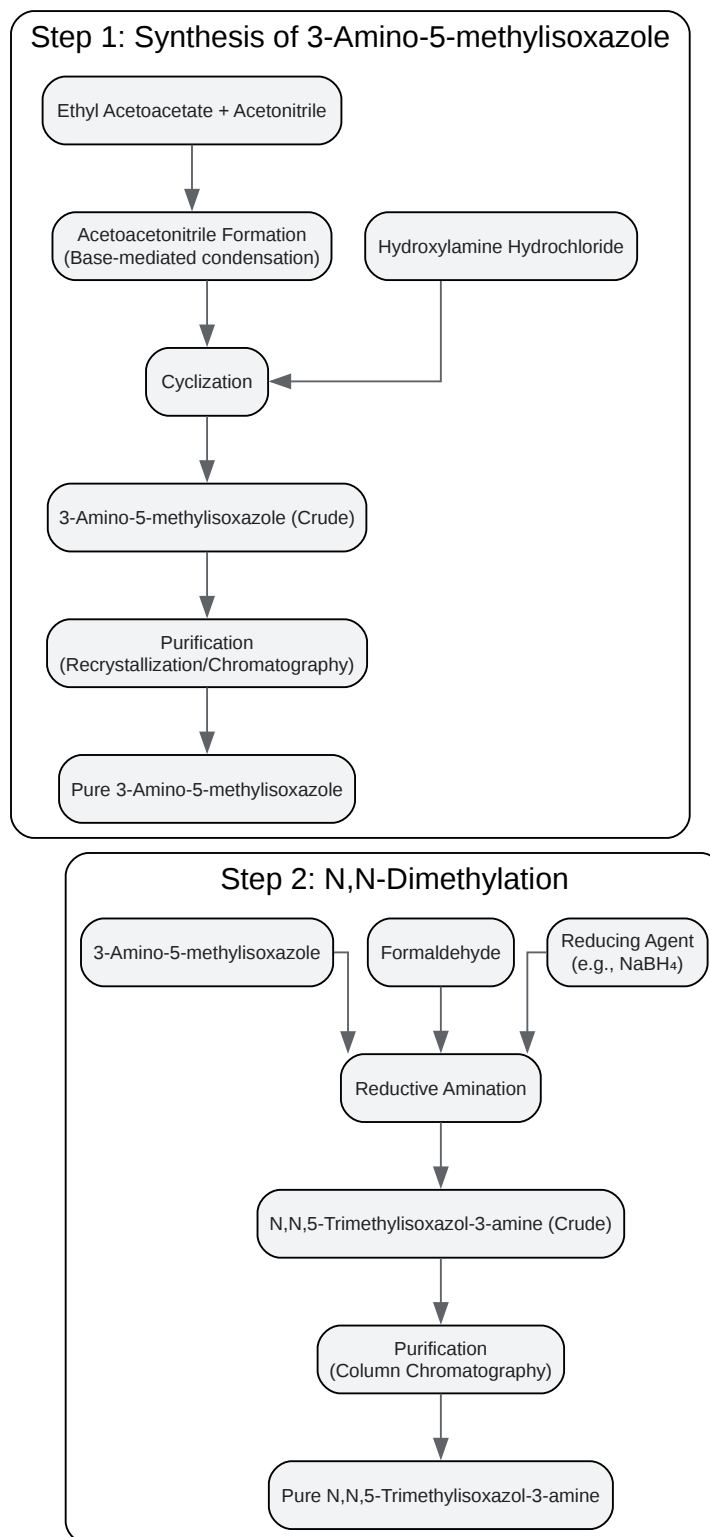
As of the date of this guide, there is no publicly available information regarding the biological activity, pharmacological properties, or mechanism of action of **N,N,5-Trimethylisoxazol-3-amine**. The isoxazole moiety is present in a number of biologically active compounds, and derivatives of 3-aminoisoxazole have been investigated for various therapeutic applications.[\[8\]](#) [\[9\]](#) However, the specific activity of this trimethylated derivative remains to be elucidated.

Further research, including in vitro and in vivo screening, would be necessary to determine if **N,N,5-Trimethylisoxazol-3-amine** possesses any significant biological effects.

Experimental Workflows and Diagrams

To aid in the synthesis of **N,N,5-Trimethylisoxazol-3-amine**, a workflow diagram for the proposed synthetic route is provided below.

Proposed Synthesis of N,N,5-Trimethylisoxazol-3-amine



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Caption: Proposed two-step synthesis of **N,N,5-Trimethylisoxazol-3-amine**.

Conclusion

N,N,5-Trimethylisoxazol-3-amine is a chemical compound with limited available data. This guide has provided a summary of its known chemical properties and a detailed, plausible protocol for its synthesis. The absence of information on its biological activity presents an opportunity for future research to explore its potential pharmacological applications. The provided synthetic workflow and predicted spectroscopic data will be valuable for researchers aiming to synthesize and characterize this molecule.

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